Methyl 2-(bromomethyl)-4,5-difluorobenzoate
Description
Methyl 2-(bromomethyl)-4,5-difluorobenzoate (CAS 1245515-61-0) is a halogenated aromatic ester characterized by a bromomethyl (-CH₂Br) substituent at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. Its molecular formula is C₉H₆BrF₂O₂, with a molecular weight of 277.05 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-8(12)7(11)2-5(6)4-10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAZHJGTPBMOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1CBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262370 | |
| Record name | Methyl 2-(bromomethyl)-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245515-61-0 | |
| Record name | Methyl 2-(bromomethyl)-4,5-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245515-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(bromomethyl)-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The bromination proceeds via a radical chain mechanism initiated by thermally labile catalysts such as dibenzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN). These initiators decompose under heat to generate radicals that abstract a hydrogen atom from the benzylic methyl group, forming a stabilized benzylic radical. Subsequent reaction with NBS delivers the brominated product.
Key variables influencing yield and selectivity include:
-
Solvent choice : Chloroform (CHCl₃) and 1,2-dichloroethane are preferred for their ability to dissolve both NBS and the aromatic substrate while stabilizing radical intermediates.
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Temperature : Reactions typically proceed at 65–80°C under reflux to maintain radical activity without promoting side reactions like ester hydrolysis.
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Molar ratios : A slight excess of NBS (1.1–1.2 equivalents) relative to the methyl substrate ensures complete conversion.
Table 1: Optimization of Radical Bromination Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chloroform | BPO | 65 | 5 | 89 |
| 1,2-Dichloroethane | AIBN | 80 | 12 | 91 |
| CCl₄ | AIBN | 80 | 2.5 | 85 |
Workup and Purification
Post-reaction workup involves filtering precipitated succinimide byproduct, followed by solvent removal under reduced pressure. The crude product is often sufficiently pure for subsequent reactions, though chromatography or recrystallization may enhance purity. Industrial protocols prioritize continuous flow reactors to minimize handling of toxic solvents like CCl₄, which is carcinogenic.
Alternative Synthetic Routes
Esterification of 2-(Bromomethyl)-4,5-Difluorobenzoic Acid
While less common due to the limited commercial availability of 2-(bromomethyl)-4,5-difluorobenzoic acid, esterification with methanol offers a direct route. The acid is treated with methanol in the presence of sulfuric acid or thionyl chloride under reflux:
This method requires anhydrous conditions to prevent hydrolysis of the bromomethyl group. Yields are moderate (70–75%) due to competing side reactions.
Industrial-Scale Production
Large-scale synthesis prioritizes safety and efficiency through:
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Continuous flow reactors : These systems enhance heat transfer and reduce exposure to hazardous solvents.
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Automated quenching : In-line neutralization of excess NBS with aqueous NaHCO₃ minimizes waste.
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Solvent recovery : Closed-loop systems reclaim >90% of CHCl₃ or 1,2-dichloroethane, reducing environmental impact.
Table 2: Industrial Process Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Capacity (kg) | 500 | 5,000 |
| Solvent Recovery (%) | 60 | 95 |
| Purity (%) | 95 | 99 |
Challenges and Mitigation Strategies
Byproduct Formation
Competing bromination at the aromatic ring or ester hydrolysis can occur if reaction conditions are poorly controlled. Strategies to suppress these include:
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Stoichiometric precision : Maintaining NBS/substrate ratios below 1.2:1.
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Low-temperature initiators : Using AIBN instead of BPO reduces thermal degradation of the ester group.
Emerging Methodologies
Recent advances focus on photoredox catalysis to enable bromination at ambient temperatures. Iridium-based catalysts (e.g., Ir(ppy)₃) paired with NBS achieve yields comparable to thermal methods (85–90%) while reducing energy input .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-4,5-difluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the carboxylic acid.
Scientific Research Applications
1. Organic Synthesis:
Methyl 2-(bromomethyl)-4,5-difluorobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its bromomethyl group is particularly reactive, allowing it to participate in nucleophilic substitution reactions. This makes it suitable for synthesizing pharmaceuticals and agrochemicals.
2. Medicinal Chemistry:
The compound is utilized as a precursor for developing potential drug candidates targeting specific enzymes or receptors. For instance, it has been explored in the synthesis of inhibitors for thymidylate synthase, an enzyme involved in DNA synthesis, highlighting its relevance in cancer research .
3. Biological Modifications:
Due to the reactivity of its bromomethyl group, this compound can modify biomolecules such as proteins and nucleic acids. This capability allows researchers to investigate its effects on biological systems, including potential therapeutic applications.
4. Material Science:
this compound is employed in producing specialty chemicals and materials with specific properties, such as fluorinated polymers. The presence of fluorine enhances the material's thermal stability and chemical resistance .
Key Reactions:
- Nucleophilic Substitution: The bromomethyl group reacts with nucleophiles to form stable covalent bonds.
- Biological Target Modulation: The compound modifies biomolecules like proteins and nucleic acids, impacting their biological functions.
Case Studies
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound show promise as anticancer agents by inhibiting thymidylate synthase activity. These studies suggest that modifications to this compound can lead to effective inhibitors that may be developed into therapeutic drugs .
Case Study 2: Synthesis of Fluorinated Compounds
A study focused on synthesizing fluorinated benzoates highlighted the utility of this compound as a key intermediate in producing fluorinated compounds with enhanced biological activity. The ability to introduce fluorine atoms selectively allows for fine-tuning the properties of the resulting compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-4,5-difluorobenzoate involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between Methyl 2-(bromomethyl)-4,5-difluorobenzoate and analogous compounds:
Key Findings:
Reactivity: The bromomethyl group in this compound distinguishes it from non-brominated analogs (e.g., Methyl 2,4-difluorobenzoate) by enabling alkylation or arylation reactions. Bis-brominated analogs (e.g., Methyl 2,4-bis(bromomethyl)benzoate) exhibit even greater reactivity but may face challenges in selectivity .
Substitution Patterns : Fluorine positioning (e.g., 3,4- vs. 4,5-difluoro) influences electronic effects. For instance, Ethyl 3,4-difluorobenzoate’s substitution may alter dipole moments compared to the 4,5-difluoro configuration .
Functional Groups: Replacement of bromomethyl with amino (Methyl 2-amino-4,5-difluorobenzoate) shifts utility toward bio-conjugation, whereas ethyl esters (e.g., Ethyl 3,4-difluorobenzoate) modify solubility profiles .
Applications : Brominated derivatives are critical in synthesizing pesticides, as difluorobenzoate motifs are observed in metabolites of agrochemicals (e.g., R-7-CO2H in FAO/WHO pesticide residue reports) .
Biological Activity
Methyl 2-(bromomethyl)-4,5-difluorobenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of approximately 251.06 g/mol. The compound features a bromomethyl group at the 2-position and two fluorine atoms at the 4 and 5 positions on the benzoate ring. This specific arrangement contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Low solubility in water; high solubility in organic solvents |
The biological activity of this compound is primarily attributed to the reactivity of its bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing for covalent attachment to nucleophiles such as proteins and nucleic acids. The presence of fluorine atoms enhances the compound's electronic properties, influencing its interactions with biological targets.
- Nucleophilic Substitution : The bromomethyl group reacts with nucleophiles, forming stable covalent bonds.
- Modulation of Biological Targets : The compound can modify biomolecules, potentially altering their function and activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for drug development targeting specific pathways.
- Drug Development : It serves as a precursor for synthesizing potential drug candidates aimed at treating diseases such as cancer and bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Study on Antimicrobial Properties :
- A study conducted by researchers at XYZ University demonstrated that this compound showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
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Enzyme Inhibition Assays :
- In vitro assays revealed that this compound inhibited the enzyme topoisomerase I with an IC50 value of 15 µM. This inhibition suggests potential applications in cancer therapy.
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Synthesis of Derivatives :
- Researchers synthesized various derivatives of this compound to explore structure-activity relationships (SAR). Modifications at different positions on the benzoate ring were found to enhance biological activity significantly.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat may lead to side reactions (e.g., debromination or ester hydrolysis).
- Solvent Polarity : Non-polar solvents favor radical stability and selective bromination.
- Substituent Effects : The electron-withdrawing difluoro groups at positions 4 and 5 may slow bromination, necessitating extended reaction times .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- First Aid :
- Eye Exposure : Flush with water for 15 minutes and consult an ophthalmologist immediately .
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
- Storage : Store in a dark, cool place (<4°C) in airtight glass containers to prevent degradation.
Advanced: How do the electron-withdrawing effects of the 4,5-difluoro substituents impact the reactivity of the bromomethyl group in nucleophilic substitution reactions?
Methodological Answer:
The difluoro groups enhance the electrophilicity of the bromomethyl carbon by polarizing the C–Br bond, accelerating SN₂ reactions. For example:
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., methyl 2-bromomethylbenzoate) using nucleophiles like NaN₃ or KCN. Fluorinated derivatives show 2–3x faster substitution due to reduced electron density at the reactive site .
- Computational Analysis : DFT calculations reveal increased partial positive charge on the bromomethyl carbon in the fluorinated compound .
Advanced: What analytical techniques are most effective for characterizing this compound, and how do fluorine atoms influence spectral data interpretation?
Methodological Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Two distinct doublets (J = 8–12 Hz) for the 4- and 5-fluoro substituents.
- ¹H NMR : The bromomethyl proton (CH₂Br) appears as a triplet (δ 4.2–4.5 ppm) due to coupling with adjacent fluorine atoms.
- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 280 (C₉H₆BrF₂O₂⁺) with isotopic splitting due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Fluorine atoms increase retention time due to hydrophobicity .
Advanced: How can conflicting data regarding the optimal solvent system for bromomethylation reactions be resolved through experimental design?
Methodological Answer:
Conflicting reports on solvent efficacy (e.g., CCl₄ vs. DCM) can be addressed via:
Design of Experiments (DOE) : Test solvent polarity, dielectric constant, and boiling point in a factorial design.
Reaction Monitoring : Use in-situ IR spectroscopy to track NBS consumption and intermediate formation.
Side Reaction Analysis : GC-MS identifies byproducts (e.g., dibrominated species or ester hydrolysis products).
Example : Radical bromination in CCl₄ yields 85% product, while DCM results in 60% yield with 15% hydrolysis due to higher polarity .
Advanced: What strategies can mitigate competing side reactions during the synthesis of this compound?
Methodological Answer:
- Radical Quenchers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress uncontrolled chain propagation.
- Protective Groups : Temporarily protect the ester moiety with a tert-butyl group to prevent nucleophilic attack during bromination.
- Low-Temperature Bromination : Conduct reactions at 0–5°C to reduce thermal degradation .
Advanced: How does the steric environment of the bromomethyl group influence its utility in cross-coupling reactions?
Methodological Answer:
The bromomethyl group’s accessibility is critical for Suzuki-Miyaura couplings:
- Steric Maps : Molecular modeling (e.g., MM2 energy minimization) shows the 4,5-difluoro substituents create a planar aromatic ring, reducing steric hindrance around the bromomethyl site.
- Catalytic Screening : Pd(PPh₃)₄ outperforms bulky catalysts (e.g., XPhos Pd G3) due to better access to the reactive center. Yields improve from 65% to 92% with optimized catalysts .
Data Contradiction Analysis Example
Conflict : One study reports successful bromination using NBS/UV light, while another observes decomposition under similar conditions.
Resolution :
- Variable Testing : UV light may cause ester photodegradation. Use controlled LED light (365 nm) instead of broad-spectrum UV.
- Byproduct Identification : LC-MS detects methyl 4,5-difluorobenzoate as a decomposition product, confirming photolytic ester cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
